2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride
Description
2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is a halogenated pyrimidine derivative featuring a hydrazinyl (-NHNH₂) group at position 4, a chlorine atom at position 2, and a fluorine atom at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications . Pyrimidine derivatives are widely explored for their antimicrobial, anticancer, and enzyme inhibitory activities, with substituents like halogens and hydrazine playing critical roles in modulating reactivity and biological interactions .

Properties
Molecular Formula |
C4H5Cl2FN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
(2-chloro-5-fluoropyrimidin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H4ClFN4.ClH/c5-4-8-1-2(6)3(9-4)10-7;/h1H,7H2,(H,8,9,10);1H |
InChI Key |
HUKIZBBMXSUVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NN)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride typically involves the reaction of 2-chloro-5-fluoropyrimidine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Chloro-5-fluoropyrimidine} + \text{Hydrazine hydrate} \rightarrow \text{2-Chloro-5-fluoro-4-hydrazinylpyrimidine} ]
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 is highly electrophilic due to electron-withdrawing effects from the adjacent fluorine and pyrimidine ring. This facilitates nucleophilic substitution (SNAr) under mild conditions.
Key Findings :
-
Amination : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C yields 2-amino-5-fluoro-4-hydrazinylpyrimidine derivatives .
-
Alkoxylation : Substitution with alkoxides (e.g., NaOMe) in methanol at reflux replaces chlorine with methoxy groups .
Table 1: Substitution Reactions of the Chlorine Atom
Cross-Coupling Reactions
The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.
Key Findings :
-
Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ and aryl boronic acids in toluene/EtOH (3:1) at 90°C introduces aryl groups at position 2 .
-
Stille Coupling : Reaction with organostannanes (e.g., vinyltributyltin) forms vinyl-substituted derivatives .
Table 2: Cross-Coupling Reactions
| Coupling Partner | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH, 90°C, 12h | 2-Phenyl-5-fluoro-4-hydrazinylpyrimidine | 72 |
| Vinyltributyltin | PdCl₂(dppf) | DMF, 100°C, 8h | 2-Vinyl-5-fluoro-4-hydrazinylpyrimidine | 65 |
Reactivity of the Hydrazinyl Group
The hydrazine moiety at position 4 undergoes condensation and cyclization reactions:
Condensation with Carbonyl Compounds
Reaction with aldehydes/ketones forms hydrazones, which can cyclize to triazoles or pyrazoles under acidic or oxidative conditions .
Example :
-
Condensation with benzaldehyde in ethanol (rt, 2h) yields a hydrazone intermediate. Subsequent oxidation with MnO₂ in CH₂Cl₂ forms 1,2,4-triazole derivatives .
Cyclocondensation
In the presence of diketones or β-ketoesters, the hydrazinyl group participates in heterocycle formation. For instance, reaction with acetylacetone in acetic acid produces pyrazolo[3,4-d]pyrimidine derivatives .
Halogenation and Functionalization
The fluorine atom at position 5 is relatively inert under standard conditions but can undergo electrophilic substitution under directed metalation.
Key Reaction :
-
Directed Ortho-Metalation : Using LDA (lithium diisopropylamide) at −78°C in THF, the fluorine atom directs metalation at position 6, enabling functionalization with electrophiles (e.g., I₂, CO₂) .
Stability and Acid-Base Behavior
As a hydrochloride salt, the compound exhibits pH-dependent stability:
Scientific Research Applications
Anticancer Activity
One of the significant applications of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is its role as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against various kinases implicated in cancer progression, such as JAK2 and CDK2.
Case Study: JAK2 Kinase Inhibitors
A study highlighted the synthesis of a specific JAK2 kinase inhibitor using this compound as a key intermediate. The compound was modified to enhance its selectivity and potency against the JAK2 enzyme, which is crucial in hematopoiesis and associated with several hematological malignancies .
CDK Inhibition
Another area of research involves the compound's potential as a cyclin-dependent kinase (CDK) inhibitor. Structure-activity relationship studies have shown that modifications to the hydrazine moiety can significantly affect the inhibitory potency against CDK2 complexes, which are vital for cell cycle regulation .
Fungicidal Properties
Research has indicated that derivatives of this compound can serve as effective fungicides. These compounds demonstrate activity against a range of fungal pathogens, making them valuable in agricultural settings.
Case Study: Fungicide Development
A patent describes the synthesis of 5-fluoropyrimidine derivatives, including those derived from this compound, which are effective against various agricultural fungi such as ascomycetes and basidiomycetes . The efficacy of these compounds was tested in field trials, showing significant reductions in fungal infection rates compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their function. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 2-chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride and its analogs:
*Calculated molecular weight based on formula.
Biological Activity
2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, along with a hydrazine group. Its chemical formula is CHClFN·HCl. The presence of halogens and the hydrazine moiety are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Below are detailed findings from various studies:
Antimicrobial Activity
- Mechanism of Action : The compound has been shown to inhibit bacterial growth through interference with nucleic acid synthesis, likely due to its structural similarity to nucleotide precursors.
- Case Studies :
- In vitro studies demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at approximately 50 µg/mL .
- Molecular docking studies revealed strong interactions with bacterial enzymes such as dihydroorotate dehydrogenase, suggesting a targeted mechanism of action against specific pathogens .
Anticancer Activity
- Cell Line Studies : The compound has been evaluated against various cancer cell lines, including breast and lung cancer. It exhibited cytotoxic effects with IC values ranging from 10 to 30 µM depending on the cell line tested .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | ~50 µg/mL | Inhibition of nucleic acid synthesis |
| Anticancer | Breast, Lung Cancer Cell Lines | 10-30 µM | Induction of apoptosis |
Research Findings
Several studies have highlighted the biological significance of pyrimidine derivatives, including this compound:
- Antibacterial Studies : A study published in MDPI reported that related pyrimidine compounds showed significant antibacterial activity, supporting the potential of this compound as an effective antimicrobial agent .
- Anticancer Research : Research indicates that hydrazinyl pyrimidines can be potent anticancer agents due to their ability to interact with DNA and inhibit tumor growth .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds suggest that the presence of halogen substituents enhances biological activity, making this compound a promising candidate for further development .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride, and how can reaction selectivity be controlled?
- Methodology : The compound can be synthesized via nucleophilic substitution of a chlorinated pyrimidine precursor with hydrazine. For example, describes a similar reaction where 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile reacts with hydrazine to yield hydrazine-substituted derivatives in high yields . To enhance selectivity:
- Use anhydrous conditions to minimize hydrolysis of the chloro group.
- Optimize stoichiometry (e.g., excess hydrazine) to favor hydrazine substitution over competing reactions.
- Monitor reaction progress via TLC or HPLC to identify intermediates and adjust reaction time.
Q. How should researchers characterize the structure and purity of this compound?
- Methodology :
- NMR : Use H and C NMR to confirm substitution patterns. For example, the hydrazinyl group shows characteristic NH signals at δ 3.5–5.0 ppm (broad), while aromatic protons appear downfield (δ 7.0–8.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H] for CHClFN·HCl: calculated 193.5).
- Elemental Analysis : Validate Cl and F content (±0.3% deviation).
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodology :
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between the product and unreacted precursors.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate polar impurities. notes that chlorinated pyrimidines often require multiple purification steps due to byproducts like hydrolysis derivatives .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data (e.g., overlapping peaks in NMR) for this compound?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating H-C couplings. For example, highlights HSQC for distinguishing fluorine-substituted carbons .
- Variable Temperature NMR : Elevate temperature to reduce rotational barriers (e.g., resolving NH proton splitting at 60°C).
- Deuteration : Exchange NH protons with DO to simplify spectra.
Q. What strategies optimize the compound’s stability during storage and biological assays?
- Methodology :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
- Buffered Solutions : Use pH 7.4 phosphate buffer for aqueous solutions, avoiding prolonged exposure to light ( recommends similar protocols for hydrazine derivatives) .
- HPLC Stability Tests : Monitor degradation under assay conditions (e.g., 37°C, 24 hrs) to identify instability triggers.
Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., cross-coupling)?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states for hydrazine substitution. references PubChem’s computational data for analogous pyrimidines to predict reaction pathways .
- Molecular Docking : Screen potential bioactivity (e.g., kinase inhibition) using AutoDock Vina, leveraging structural similarities to known inhibitors ( discusses kinase-targeted drug design) .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activity (e.g., inconsistent IC values)?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
- Solubility Checks : Use DLS or nephelometry to confirm compound solubility in assay media; precipitation may falsely lower activity.
- Metabolite Screening : Test for hydrolyzed derivatives (e.g., 5-fluorouracil) via LC-MS, which may contribute to observed variability ( notes hydrolysis risks in fluorinated pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
